molecular formula C20H25N3O3 B1671799 Imoxiterol CAS No. 88578-07-8

Imoxiterol

Cat. No.: B1671799
CAS No.: 88578-07-8
M. Wt: 355.4 g/mol
InChI Key: NKKPVWPMPWLEMY-UHFFFAOYSA-N
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Description

Imoxiterol, also known as RP 58802B, is a benzimidazole derivative patented by the pharmaceutical company Laboratoire Roger Bellon S.A. It is a long-acting β-adrenergic agonist. In preclinical models, nebulized this compound produced a rapid onset and long-lasting inhibition of histamine-induced bronchospasm in anesthetized guinea pigs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Imoxiterol involves the formation of a benzimidazole core structure. The specific synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature. general methods for synthesizing benzimidazole derivatives typically involve the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

Industrial Production Methods

Industrial production methods for this compound are not explicitly detailed in available sources. Typically, large-scale synthesis of pharmaceutical compounds involves optimization of reaction conditions, purification processes, and quality control measures to ensure consistency and efficacy.

Chemical Reactions Analysis

Types of Reactions

Imoxiterol undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the benzimidazole core or other functional groups.

    Substitution: Substitution reactions can occur at various positions on the benzimidazole ring, leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation and include temperature control, solvent selection, and pH adjustments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzimidazole compounds.

Scientific Research Applications

Imoxiterol has several scientific research applications, including:

Mechanism of Action

Imoxiterol exerts its effects by acting as a β-adrenergic agonist. It binds to β-adrenergic receptors on the surface of target cells, leading to the activation of adenylate cyclase and an increase in cyclic adenosine monophosphate (cAMP) levels. This activation results in the relaxation of smooth muscle cells in the airways, reducing bronchospasm and improving airflow .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Imoxiterol include other β-adrenergic agonists such as:

    Salbutamol: A short-acting β-adrenergic agonist used to treat asthma.

    Formoterol: A long-acting β-adrenergic agonist with a similar mechanism of action.

    Salmeterol: Another long-acting β-adrenergic agonist used in the management of asthma and COPD.

Uniqueness

This compound is unique due to its long-acting nature and specific chemical structure, which provides a rapid onset and prolonged duration of action. This makes it particularly useful in preclinical models for studying respiratory conditions and developing new therapeutic agents .

Properties

IUPAC Name

4-[2-[4-(benzimidazol-1-yl)butan-2-ylamino]-1-hydroxyethyl]-2-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3/c1-14(9-10-23-13-22-16-5-3-4-6-17(16)23)21-12-19(25)15-7-8-18(24)20(11-15)26-2/h3-8,11,13-14,19,21,24-25H,9-10,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKKPVWPMPWLEMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCN1C=NC2=CC=CC=C21)NCC(C3=CC(=C(C=C3)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50869008
Record name 4-(2-{[4-(1H-Benzimidazol-1-yl)butan-2-yl]amino}-1-hydroxyethyl)-2-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50869008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88578-07-8
Record name Imoxiterol [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088578078
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name IMOXITEROL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UR4924C6G2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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